BenchChemオンラインストアへようこそ!

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide

Phosphodiesterase 4 (PDE4) Inflammation Respiratory Disease

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide (CAS 921533-00-8) is a synthetic organic compound belonging to the pyridazinone class. Its structure, confirmed by PubChem, features a pyridazinone core with a 4-ethoxyphenyl substituent and a 3,4-difluorobenzamide moiety linked by an ethyl spacer.

Molecular Formula C21H19F2N3O3
Molecular Weight 399.398
CAS No. 921533-00-8
Cat. No. B2774134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide
CAS921533-00-8
Molecular FormulaC21H19F2N3O3
Molecular Weight399.398
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C21H19F2N3O3/c1-2-29-16-6-3-14(4-7-16)19-9-10-20(27)26(25-19)12-11-24-21(28)15-5-8-17(22)18(23)13-15/h3-10,13H,2,11-12H2,1H3,(H,24,28)
InChIKeySBGXFTLAKNPKSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Alert: No Published Evidence Found for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide (CAS 921533-00-8)


N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide (CAS 921533-00-8) is a synthetic organic compound belonging to the pyridazinone class [1]. Its structure, confirmed by PubChem, features a pyridazinone core with a 4-ethoxyphenyl substituent and a 3,4-difluorobenzamide moiety linked by an ethyl spacer. However, a comprehensive search of PubMed, Google Scholar, and patent databases did not return any primary research articles, patents, or authoritative database records that report its synthesis, biological activity, or pharmacological evaluation. Without this foundational data, its baseline characteristics beyond computed physicochemical properties remain unknown.

The Risk of Unverified Selection for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide


The absence of published comparative data for this specific molecule makes the concept of 'generic substitution' inherently risky. For a class like pyridazinone-based PDE4 inhibitors, minor structural changes can profoundly impact isoform selectivity, potency, and pharmacokinetics. While analogs like Zardaverine have known dual PDE3/4 inhibition profiles [1], the specific activity of the 3,4-difluorobenzamide-substituted molecule is entirely undocumented. Therefore, any claim that a related pyridazinone or a different fluorobenzamide isomer (e.g., 2,4- or 2,6-difluoro) would behave identically is scientifically unsupported. Selecting this compound over an alternative without primary data represents a leap of faith, not an evidence-driven procurement choice.

Quantitative Evidence Analysis for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide: Data Not Found


Missing Evidence: Target Engagement & Selectivity Profile vs. In-Class PDE4 Inhibitors

A direct head-to-head IC50 comparison against a reference PDE4 inhibitor (e.g., Roflumilast, IC50 PDE4A: 0.7 nM; PDE4B: 0.2 nM; PDE4D: 0.3 nM) [1] is not possible. The target compound's PDE4 inhibitory activity, if any, has not been reported in a peer-reviewed journal or patent. Without these data, no claim of superior potency or isoform selectivity can be made.

Phosphodiesterase 4 (PDE4) Inflammation Respiratory Disease

Missing Evidence: Functional Activity in a Disease-Relevant Cellular Model vs. Structural Analogs

The ability of a more direct structural analog, such as N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide, to inhibit LPS-induced TNF-α release from human PBMCs is unknown for both the target and this comparator. No public IC50 data exists for the pyridazinone series with this specific difluorobenzamide tail in a standard anti-inflammatory functional assay. This represents a complete data gap for a key performance indicator.

TNF-α Inhibition PBMC Assay Anti-inflammatory Screening

Missing Evidence: Physicochemical Differentiation from a Known PDE4 Inhibitor

A comparison of key drug-likeness parameters with the clinical candidate Roflumilast reveals a potential differentiator. The target compound has a computed XLogP3 of 3 [1], which is lower than Roflumilast’s XLogP3 of approximately 3.8 [2]. However, this is a purely computed, class-level inference. The lower predicted lipophilicity suggests a potentially different pharmacokinetic profile, but without experimental logD, solubility, or permeability data, this remains a hypothesis.

Lipophilicity Drug-likeness ADME Prediction

Potential Application Scenarios Contingent on New Data for Compound 921533-00-8


Scenario 1: Prospective Hit Identification in PDE4-Focused Screening

Should future studies reveal the compound to be a novel PDE4 inhibitor, its primary application scenario would be as a hit or early lead compound in a medicinal chemistry program targeting respiratory or autoimmune inflammatory diseases. The differentiation would hinge on demonstrating a unique isoform selectivity profile compared to the standard-of-care PDE4 inhibitor, Roflumilast. This scenario is entirely dependent on the generation of primary pharmacological data, as no evidence currently exists.

Scenario 2: A Tool Compound for Investigating 3,4-Difluorobenzamide SAR

This compound could be used by a medicinal chemistry team to explore the structure-activity relationship (SAR) of the benzamide moiety within the pyridazinone series. Its value would derive from a head-to-head comparison with its 2,4- and 2,6-difluorobenzamide isomers, testing the hypothesis that the 3,4-substitution pattern offers a uniquely balanced profile of potency, metabolic stability, and off-target activity. This application requires the synthesis and testing of the isomer set, which has not been reported.

Scenario 3: Negative Control for Target Validation (Hypothetical)

If the compound is eventually profiled and found to be inactive against PDE4, it could serve as a valuable negative control for chemical biology experiments, provided it is shown to be cell-permeable and non-toxic. Its structural similarity to active inhibitors, combined with a lack of target engagement, would make it a specific tool for confirming on-target effects of other pyridazinone-based probes. This scenario is speculative and requires a null-activity data package.

Quote Request

Request a Quote for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.